molecular formula C19H23FN2 B5674585 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine CAS No. 52899-80-6

1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B5674585
CAS No.: 52899-80-6
M. Wt: 298.4 g/mol
InChI Key: LDTXHSXRDQSUGN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative featuring a 2,4-dimethylbenzyl group attached to one nitrogen atom and a 4-fluorophenyl group on the opposing nitrogen. Piperazine derivatives are widely studied in medicinal chemistry for their role as modulators of neurotransmitter systems, particularly dopamine and serotonin receptors or transporters . The 4-fluorophenyl moiety is a common pharmacophore in central nervous system (CNS)-targeting agents, contributing to enhanced binding affinity and metabolic stability.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-3-4-17(16(2)13-15)14-21-9-11-22(12-10-21)19-7-5-18(20)6-8-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTXHSXRDQSUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354113
Record name 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52899-80-6
Record name 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,4-dimethylbenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

Antidepressant and Antipsychotic Activity
Piperazine derivatives, including 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine, have been studied for their potential as antidepressants and antipsychotics. The structural modifications provided by the fluorophenyl and dimethylbenzyl groups may enhance binding affinity to serotonin receptors, which are critical in mood regulation. Research indicates that compounds with similar structures can exhibit selective serotonin reuptake inhibition (SSRI) properties, making them candidates for treating depression and anxiety disorders .

Neurotransmitter Modulation
This compound may also act on dopaminergic pathways. Piperazine derivatives have shown efficacy in modulating dopamine receptor activity, which is crucial for treating conditions like schizophrenia and Parkinson's disease. The unique substitution pattern of this compound may improve its selectivity and potency at these receptors .

Pharmacological Applications

Vesicular Monoamine Transporter (VMAT) Inhibition
Recent studies have highlighted the role of piperazine derivatives in inhibiting VMAT2, a key transporter involved in neurotransmitter release. Compounds structurally related to this compound have demonstrated significant inhibitory effects on dopamine uptake at VMAT2, suggesting potential applications in treating disorders characterized by dysregulated dopamine levels .

Potential as Designer Drugs
The structural characteristics of this compound categorize it within a class of substances known for their entactogenic effects—substances that enhance emotional connection and empathy. While this raises concerns regarding abuse potential, it also opens avenues for research into therapeutic uses in controlled settings .

Case Studies

  • Dopamine Uptake Studies
    In one notable study, piperazine derivatives were synthesized and evaluated for their ability to inhibit [^3H]dopamine uptake at VMAT2. Results showed that certain analogs exhibited Ki values in the nanomolar range, indicating strong inhibition potential. The study concluded that modifications to the piperazine structure can significantly alter pharmacological profiles .
  • Pharmacokinetic Profiling
    A comparative analysis of piperazine derivatives revealed that those with fluorinated aromatic groups exhibited improved lipophilicity and absorption characteristics. This suggests that this compound could be optimized for better bioavailability through further structural modifications .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Table 2: Impact of Substituents on Melting Points and Lipophilicity

Compound (Reference) Substituent Features Melting Point (°C) LogP (Predicted)
1-(4-Fluorophenyl)piperazine (17) [6] 4-Fluorophenyl + phenethyl 79.8–80.5 ~3.5
1-(2,4-Difluorophenyl)piperazine (18) [6] 2,4-Difluorophenyl + phenethyl 86.1–86.5 ~3.8
GBR 12909 [3] Bis(4-fluorophenyl)methoxyethyl N/A ~5.2
Target Compound 2,4-Dimethylbenzyl + 4-fluorophenyl N/A ~4.1 (estimated)
  • Key Observations :
    • Fluorinated aryl groups increase melting points due to enhanced crystallinity (e.g., compound 17 vs. 13 in ).
    • Bulky substituents like bis(4-fluorophenyl) (GBR 12909) or 2,4-dimethylbenzyl likely elevate lipophilicity, favoring CNS penetration .

Table 3: Receptor Binding Affinities and Selectivity

Compound (Reference) Target Receptor/Transporter IC50/Ki (nM) Selectivity (vs. Related Targets)
GBR 12909 [3, 20] Dopamine Transporter (DAT) 1–5 >100-fold over SERT
Compound 33 [3] DAT 0.8–1.2 >50-fold over SERT
SC212 [5] D2 Receptor 8.3 High D2/D4 selectivity
ASP [4] Auxin Response (Plant) ~10 µM N/A
  • Selectivity: Substituents on the piperazine nitrogen critically influence selectivity. For example, bis(4-fluorophenyl) groups in GBR 12909 confer DAT selectivity, while 3-chloro-4-fluorophenyl moieties () enhance tyrosinase inhibition. D2 Receptor Activity: Haloperidol-derived piperazines (e.g., SC212) show antipsychotic activity, suggesting that the 4-fluorophenyl group may synergize with aromatic substituents for receptor binding .

Functional and Mechanistic Differences

  • Dopaminergic vs. Serotonergic Effects: Piperazines with 4-fluorophenyl and alkylaryl groups (e.g., GBR 12909) predominantly inhibit dopamine reuptake , whereas those with sulfonyl or methoxy substituents (e.g., ASP in ) may target non-CNS pathways.
  • Metabolic Stability :
    • Fluorination reduces oxidative metabolism, as seen in GBR 12909 derivatives , while methyl groups (e.g., 2,4-dimethylbenzyl) may further slow hepatic clearance.

Biological Activity

1-(2,4-Dimethylbenzyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis evaluations.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22FN2\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{2}

This structure features a piperazine ring substituted with a 2,4-dimethylbenzyl group and a 4-fluorophenyl group, which significantly influences its biological activity.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit notable antimicrobial properties. In one study, various piperazine compounds were synthesized and tested against a range of bacterial strains. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.49 µg/mL to 62.5 µg/mL .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus250
Compound BB. subtilis125
Compound CE. coli62.5
Compound DKlebsiella pneumoniae62.5

These findings suggest that the structural modifications in piperazine derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

Piperazine derivatives have also been studied for their anticancer potential. A recent investigation into the cytotoxic effects of various piperazine compounds revealed that certain derivatives exhibited significant activity against multiple cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

Table 2: Cytotoxicity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound EHeLa27.05
Compound FCaco-292.4
Compound GMCF-7120.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of these compounds in cancer therapy.

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives has been explored in the context of monoamine oxidase (MAO) inhibition, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have been identified as selective inhibitors of MAO-B with IC50 values as low as 0.013 µM .

Table 3: MAO Inhibition by Piperazine Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound H1.570.013
Compound I4.190.039

The selectivity for MAO-B over MAO-A suggests that these compounds could be promising candidates for further development in neuropharmacology.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a specific piperazine derivative exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
  • Anticancer Research : Another investigation found that a novel piperazine derivative showed selective cytotoxicity against ovarian cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
  • Neuroprotective Effects : Research into the neuroprotective effects of certain piperazine derivatives indicated their ability to modulate neurotransmitter levels, providing insights into their use in treating mood disorders and neurodegenerative conditions.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(2,4-dimethylbenzyl)-4-(4-fluorophenyl)piperazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2,4-dimethylbenzyl chloride with 4-(4-fluorophenyl)piperazine in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux. Catalytic bases like triethylamine or DIEA (N,N-diisopropylethylamine) enhance reaction efficiency . Purification is achieved via column chromatography or crystallization using solvents like diethyl ether. Key validation steps include monitoring reaction progress via TLC and confirming purity (>95%) through HPLC or elemental analysis .

Basic: How is the structural integrity of this compound validated in research settings?

Structural confirmation requires a combination of:

  • 1^1H/13^{13}C NMR : Peaks for the aromatic protons (δ 6.8–7.4 ppm), piperazine methylene groups (δ 2.4–3.5 ppm), and fluorophenyl substituents (split patterns due to 19^{19}F coupling) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 340.2 for C19_{19}H21_{21}FN2_2).
  • Elemental Analysis : Confirmation of C, H, N, and F percentages within ±0.3% of theoretical values .

Basic: What pharmacological assays are used for initial activity screening?

Primary assays focus on receptor binding and enzyme inhibition:

  • Radioligand Binding Assays : Evaluate affinity for serotonin (5-HT1A/2A_{1A/2A}) or dopamine (D2_2) receptors using 3^3H-labeled ligands .
  • Kinase Inhibition Studies : Assess tyrosine kinase activity via fluorescence-based ADP-Glo™ assays .
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to enhance metabolic stability .
  • Quantitative SAR (QSAR) Modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinities and optimize logP values for blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported biological activity data for similar piperazine derivatives?

Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls .
  • Meta-Analysis : Compare data across studies using tools like ChemBL or PubChem BioActivity to identify trends (e.g., fluorine substitution correlating with higher 5-HT1A_{1A} affinity) .
  • Dose-Response Curves : Validate EC50_{50}/IC50_{50} values across multiple replicates to ensure reproducibility .

Basic: What analytical techniques ensure purity and stability during storage?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to monitor degradation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C indicates robust storage conditions) .
  • Karl Fischer Titration : Measure residual moisture (<0.5% w/w) to prevent hydrolysis .

Advanced: What in silico tools predict metabolic pathways and toxicity?

  • CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., N-demethylation of the piperazine ring) .
  • Toxicity Profiling : Use Derek Nexus or ProTox-II to assess hepatotoxicity risks (e.g., structural alerts for quinone formation) .
  • Plasma Protein Binding : Predict binding affinity using SwissADME to optimize dosing regimens .

Advanced: How to design experiments to evaluate metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA) to identify enzyme inhibition risks .

Basic: What crystallographic data support the compound’s conformational stability?

Single-crystal X-ray diffraction reveals:

  • Piperazine Ring Geometry : Chair conformation with axial 4-fluorophenyl and equatorial 2,4-dimethylbenzyl groups.
  • Intermolecular Interactions : Fluorine-mediated hydrogen bonds (C-F···H-N) stabilizing the crystal lattice .

Advanced: What strategies mitigate off-target effects in vivo?

  • Selectivity Profiling : Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep’s SafetyScreen44) .
  • Prodrug Design : Introduce ester or amide prodrug moieties to reduce acute toxicity .
  • Pharmacokinetic Optimization : Adjust logD (1–3) via substituent modification to enhance tissue specificity .

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